molecular formula C11H13ClO4 B8765918 Benzoic acid, 4-(3-chloropropoxy)-3-methoxy- CAS No. 151719-68-5

Benzoic acid, 4-(3-chloropropoxy)-3-methoxy-

Cat. No. B8765918
Key on ui cas rn: 151719-68-5
M. Wt: 244.67 g/mol
InChI Key: IOJGGTMAKCBHSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE037029E1

Procedure details

To a stirred suspension under nitrogen of sodium hydride (6.4 g, 130 mmol, of about 50% oil dispersion-ether washed) in tetrahydrofuran (220 ml) was added pyrazole (4.4 g, 60 mmol) in tetrahydrofuran (60 ml), dropwise. After complete addition, the reaction was stirred for about 15 minutes, and then 4-(3-chloropropoxy)-3-methoxybenzaldehyde (24.5 g, 107 mmol) was added. The nitrogen was stopped and air was sparged into the reactor for about 3 hours. The reaction was then allowed to stir at ambient temperature open to the atmosphere for 6 hours. Water was added, the reaction was cooled in an ice bath, and concentrated hydrochloric acid (25 ml) was added dropwise. More water was added and the yellow solid that separated was collected to afford 16.2 g of product. The filtrate was then extracted with ethyl acetate to afford an additional 9.3 g. The samples were combined and recrystallized from acetonitrile to yield 12.6 of a light, yellow solid, m.p.=154°-156° C. A 4.0 g sample was recrystallized from acetonitrile to yield 2.6 g of a yellow solid. This combined with 0.4 g from another sample and recrystallized again from acetonitrile with charcoal treatment to afford 2.0 g of 4-(3-chloropropoxy)-4-methoxybenzoic acid as a yellow solid, m.p.=157°-159° C.
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].CC[O:5]CC.N1C=CC=N1.[Cl:13][CH2:14][CH2:15][CH2:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][C:19]=1[O:26][CH3:27]>O1CCCC1>[Cl:13][CH2:14][CH2:15][CH2:16][O:17][C:18]1[CH:25]=[CH:24][C:21]([C:22]([OH:5])=[O:23])=[CH:20][C:19]=1[O:26][CH3:27] |f:0.1|

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
4.4 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24.5 g
Type
reactant
Smiles
ClCCCOC1=C(C=C(C=O)C=C1)OC

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After complete addition
CUSTOM
Type
CUSTOM
Details
air was sparged into the reactor for about 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
to stir at ambient temperature open to the atmosphere for 6 hours
Duration
6 h
ADDITION
Type
ADDITION
Details
Water was added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled in an ice bath
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid (25 ml) was added dropwise
ADDITION
Type
ADDITION
Details
More water was added
CUSTOM
Type
CUSTOM
Details
the yellow solid that separated
CUSTOM
Type
CUSTOM
Details
was collected

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClCCCOC1=C(C=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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